molecular formula C8H8ClF2NO2 B13518349 Methyl 4-amino-2,5-difluorobenzoate hydrochloride

Methyl 4-amino-2,5-difluorobenzoate hydrochloride

Cat. No.: B13518349
M. Wt: 223.60 g/mol
InChI Key: HUUDMPVMSISPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry. The compound is known for its unique structure, which includes both amino and difluoro substituents on a benzoate ester framework .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,5-difluorobenzoate hydrochloride typically involves the esterification of 4-amino-2,5-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2,5-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-amino-2,5-difluorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 5-amino-2,4-difluorobenzoate
  • Methyl 3-amino-2,6-difluorobenzoate

Comparison: Methyl 4-amino-2,5-difluorobenzoate hydrochloride is unique due to the specific positioning of the amino and difluoro groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. In contrast, similar compounds may have different reactivity and biological activity due to variations in their substituent positions .

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

methyl 4-amino-2,5-difluorobenzoate;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h2-3H,11H2,1H3;1H

InChI Key

HUUDMPVMSISPJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)F.Cl

Origin of Product

United States

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